molecular formula C9H7Cl2N3 B3149565 5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine CAS No. 673475-51-9

5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3149565
CAS No.: 673475-51-9
M. Wt: 228.07 g/mol
InChI Key: QCFYPBHNWRYUEI-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of CDK2, preventing ATP from binding and thus blocking the kinase’s catalytic activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression. Specifically, it prevents the transition from the G1 phase to the S phase, leading to cell cycle arrest . This can result in the induction of apoptosis within cells, particularly in cancer cells that rely on rapid cell division for growth .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability .

Result of Action

The primary result of 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces significant alterations in cell cycle progression and apoptosis within cells .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine has been found to interact with certain enzymes and proteins. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This interaction is believed to occur through hydrogen bonding with Leu83, a key residue in the active site of CDK2 .

Cellular Effects

In cellular studies, 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine has demonstrated significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

The molecular mechanism of action of 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine involves its interaction with CDK2. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell death . This inhibition is likely due to the compound’s ability to bind to the active site of CDK2 .

Temporal Effects in Laboratory Settings

While specific temporal effects of 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine have not been reported, compounds of the pyrazolo[1,5-a]pyrimidine class are generally known for their stability

Metabolic Pathways

Given its interaction with CDK2, it may be involved in pathways related to cell cycle regulation .

Subcellular Localization

The subcellular localization of 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine is not well-defined. Given its activity against CDK2, it may be localized to regions where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Dess–Martin periodinane, activated manganese (IV) oxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted derivatives.

Comparison with Similar Compounds

Comparison: 5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

5,7-dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-7-3-8(11)14-9(13-7)6(4-12-14)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFYPBHNWRYUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3N=C(C=C(N3N=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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